![molecular formula C14H13ClO2 B6379907 4-(3-Chloro-2-methylphenyl)-2-methoxyphenol, 95% CAS No. 1261948-50-8](/img/structure/B6379907.png)
4-(3-Chloro-2-methylphenyl)-2-methoxyphenol, 95%
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Overview
Description
4-(3-Chloro-2-methylphenyl)-2-methoxyphenol, 95% is a chemical compound that has a wide range of applications in scientific research. It is a highly reactive compound that is used in a variety of experiments and is a valuable tool for scientists and researchers.
Mechanism of Action
4-(3-Chloro-2-methylphenyl)-2-methoxyphenol, 95% is a highly reactive compound that can interact with a variety of molecules. Its mechanism of action is not fully understood, but it is believed to be a nucleophilic reagent that can react with electrophiles to form new compounds. It can also act as a catalyst in the synthesis of polymers and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chloro-2-methylphenyl)-2-methoxyphenol, 95% are not yet fully understood. However, it is known to be toxic to humans in high concentrations and can cause skin irritation and other adverse reactions. It is also thought to have a mutagenic effect on cells, which could potentially lead to genetic mutations.
Advantages and Limitations for Lab Experiments
4-(3-Chloro-2-methylphenyl)-2-methoxyphenol, 95% is a highly reactive compound that can be used in a variety of laboratory experiments. Its advantages include its high reactivity, low cost, and wide availability. However, it is also highly toxic and can cause skin irritation and other adverse reactions. It is also a mutagenic compound, which means it can potentially cause genetic mutations.
Future Directions
The future directions for 4-(3-Chloro-2-methylphenyl)-2-methoxyphenol, 95% are numerous. Research into its biochemical and physiological effects could lead to a better understanding of its mechanism of action and potential applications. Further research into its toxicity and mutagenic effects could help to develop safer and more effective laboratory protocols. Additionally, research into new synthesis methods could lead to more efficient production of the compound. Finally, further research into its potential applications in pharmaceuticals and other industries could lead to new and innovative uses for the compound.
Synthesis Methods
4-(3-Chloro-2-methylphenyl)-2-methoxyphenol, 95% is synthesized by the reaction of 4-chloro-2-methylphenol with 2-methoxy-3-methylphenol in the presence of a base catalyst. This reaction produces a product with a 95% yield. The reaction is carried out at a temperature of 80-90°C and a pressure of 1-2 bar. The reaction is complete after 4-6 hours.
Scientific Research Applications
4-(3-Chloro-2-methylphenyl)-2-methoxyphenol, 95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers and other compounds, and as a fluorescent probe for the detection of proteins and other biological molecules. It is also used in the synthesis of pharmaceuticals and in the synthesis of other organic compounds.
properties
IUPAC Name |
4-(3-chloro-2-methylphenyl)-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-9-11(4-3-5-12(9)15)10-6-7-13(16)14(8-10)17-2/h3-8,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJMAPILBCLBSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC(=C(C=C2)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685593 |
Source
|
Record name | 3'-Chloro-3-methoxy-2'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00685593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-2-methylphenyl)-2-methoxyphenol | |
CAS RN |
1261948-50-8 |
Source
|
Record name | 3'-Chloro-3-methoxy-2'-methyl[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00685593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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